molecular formula C10H11FN2O B6223162 6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 2770359-47-0

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B6223162
CAS No.: 2770359-47-0
M. Wt: 194.2
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Description

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the tetrahydroisoquinoline core. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: shares structural similarities with other tetrahydroisoquinoline derivatives, such as:

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for medicinal chemistry research and potential therapeutic applications.

Properties

CAS No.

2770359-47-0

Molecular Formula

C10H11FN2O

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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